molecular formula C19H14ClF3N2OS2 B2826410 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether CAS No. 338423-13-5

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether

Cat. No.: B2826410
CAS No.: 338423-13-5
M. Wt: 442.9
InChI Key: POABJRPSHOEHSV-UHFFFAOYSA-N
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Description

The compound 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether is a pyrimidine derivative featuring three distinct substituents:

  • Position 2: A 4-chlorobenzylsulfanyl group (Cl-C₆H₄-CH₂-S-).
  • Position 4: A 3-(trifluoromethyl)phenylsulfanyl group (CF₃-C₆H₄-S-).
  • Position 5: A methoxy group (-OCH₃).

This structural configuration combines electron-withdrawing (Cl, CF₃) and hydrophobic (aryl, sulfanyl) groups, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2OS2/c1-26-16-10-24-18(27-11-12-5-7-14(20)8-6-12)25-17(16)28-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POABJRPSHOEHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include chlorobenzyl chloride, trifluoromethylphenyl thiol, and pyrimidinyl methyl ether. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to structurally related pyrimidine derivatives with variations in substituents (Table 1).

Table 1: Structural Comparison of Pyrimidine Analogs

Compound Name Substituents (Positions 2, 4, 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 2: 4-Cl-benzylsulfanyl; 4: 3-CF₃-phenylsulfanyl; 5: methoxy C₁₉H₁₃ClF₃N₂O₂S₂ 485.94 Not reported
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-... 2: 2,6-Cl₂-benzylsulfanyl; 4: 3-CF₃-phenylsulfanyl; 5: methoxy C₁₉H₁₂Cl₂F₃N₂O₂S₂ 520.35 794549-98-7
4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether 2: 2-pyridinyl; 4: 4-Cl-phenylsulfanyl; 5: methoxy C₁₆H₁₂ClN₃OS 329.80 321432-96-6
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether 2: methylsulfanyl; 4: 4-Cl-phenylsulfanyl; 5: methoxy C₁₂H₁₁ClN₂OS₂ 298.81 338954-61-3
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 2: methylsulfanyl; 4: 2-Cl-phenylsulfanyl; 5: ethyl carboxylate C₁₄H₁₃ClN₂O₂S₂ 364.90 339019-54-4
Key Observations:

Chlorine substitution at the 4-position (target) vs. 2,6-position () alters steric bulk and electronic distribution, impacting binding affinity in biological targets .

Impact on Solubility :

  • The ethyl carboxylate group in increases polarity compared to methoxy or methylsulfanyl substituents, suggesting better aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 2,6-Dichloro Analog 2-Pyridinyl Analog Methylsulfanyl Analog
Molecular Weight (g/mol) 485.94 520.35 329.80 298.81
LogP (Predicted) ~4.2* ~4.8* ~2.9 ~3.5
Melting Point Not reported Not reported Not reported Not reported
Stability Likely stable Moderate stability Hydrolytically sensitive Moderate stability

*Estimated using fragment-based methods.

Key Findings:
  • The methylsulfanyl analog () has lower molecular weight and LogP, making it more suitable for formulations requiring moderate lipophilicity .

Biological Activity

The compound 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether (CAS Number: 439093-92-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C25H21ClF3N3O2S
  • Molecular Weight : 519.97 g/mol
  • Structure : The compound features a pyrimidine core substituted with sulfanyl groups and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as c-KIT, which plays a significant role in cell signaling pathways related to cancer progression. Inhibitors targeting c-KIT have demonstrated efficacy against various tumors, suggesting that this compound may exhibit similar properties .
  • Antioxidant Activity : Compounds with sulfanyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

Biological Activity Data

Activity TypeEffect DescriptionReference
Antitumor Activity Exhibits potent inhibition against c-KIT and related mutants in vitro and in vivo.
Neuroprotective Effects Reduces neuronal damage in models of cerebral ischemia.
Antioxidant Properties Scavenges free radicals and reduces oxidative stress markers.

Case Studies

  • Antitumor Efficacy : A study evaluated the compound’s effect on c-KIT expressing tumors, demonstrating significant reduction in tumor growth in xenograft models. The compound showed single-digit nM potency against both wild-type and resistant mutant forms of c-KIT, indicating its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs) resistant to imatinib .
  • Neuroprotection : In an animal model of intracerebral hemorrhage, the compound was shown to reduce neurological impairment and neuronal death significantly. This suggests a protective role against neurodegenerative conditions potentially linked to oxidative stress .
  • Inflammation Reduction : The compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This property could be beneficial for treating inflammatory diseases .

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